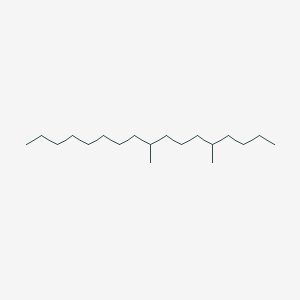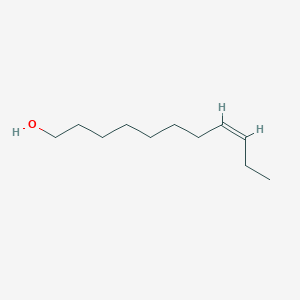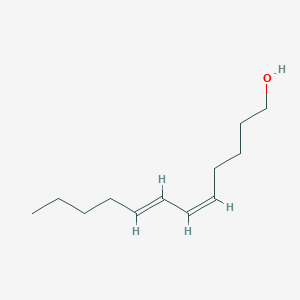![molecular formula C₂₄H₂₃ClO₂ B1145953 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol CAS No. 1276031-01-6](/img/structure/B1145953.png)
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol, also known as 4-Chloroethoxyphenyl-1-phenylbut-1-en-2-ylphenol, is a synthetic organic compound used in a variety of scientific research and laboratory experiments. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 80°C. 4-Chloroethoxyphenyl-1-phenylbut-1-en-2-ylphenol is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. This compound has also been used in the development of drugs and pharmaceuticals.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of the compound '4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol' can be achieved through a multi-step synthetic pathway involving several reactions.
Starting Materials
4-bromoacetophenone, 2-chloroethanol, sodium hydride, 4-bromobenzaldehyde, benzyltriphenylphosphonium chloride, sodium borohydride, cinnamaldehyde, phenol
Reaction
Step 1: Synthesis of 4-(2-Chloroethoxy)acetophenone by reacting 4-bromoacetophenone with 2-chloroethanol in the presence of sodium hydride., Step 2: Synthesis of 4-(2-Chloroethoxy)chalcone by reacting 4-(2-Chloroethoxy)acetophenone with 4-bromobenzaldehyde in the presence of benzyltriphenylphosphonium chloride., Step 3: Reduction of 4-(2-Chloroethoxy)chalcone to 4-(2-Chloroethoxy)phenylbutan-1-one using sodium borohydride as a reducing agent., Step 4: Synthesis of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol by reacting 4-(2-Chloroethoxy)phenylbutan-1-one with cinnamaldehyde in the presence of phenol as a catalyst.
Wirkmechanismus
The mechanism of action of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol is not yet fully understood. However, it is thought that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs. It has also been suggested that this compound may act as an agonist or antagonist of certain receptors in the body.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol are not yet fully understood. However, it is thought that this compound may have an effect on the metabolism of drugs and the activity of certain receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol in laboratory experiments is that it is a versatile compound that can be used in a variety of applications. It is also relatively easy to synthesize and is readily available commercially. However, this compound is not very stable and is prone to decomposition, so it is important to store it properly and use it quickly.
Zukünftige Richtungen
The potential future directions for 4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of drugs and pharmaceuticals. Additionally, further research into the synthesis of this compound and its use in other laboratory experiments may be beneficial. Finally, research into the potential toxicity of this compound may also be beneficial.
Wissenschaftliche Forschungsanwendungen
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenolxyphenyl-1-phenylbut-1-en-2-ylphenol has been used in a variety of scientific research applications. This compound has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used in the development of drugs and pharmaceuticals. In addition, this compound has been used in the study of the mechanism of action of drugs and as an inhibitor of enzymes.
Eigenschaften
IUPAC Name |
4-[1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-8-12-21(26)13-9-18)24(19-6-4-3-5-7-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNVZRJXMBKELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

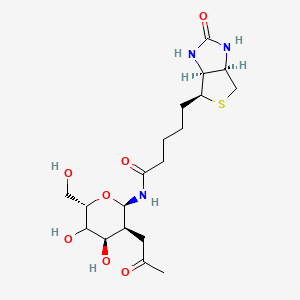
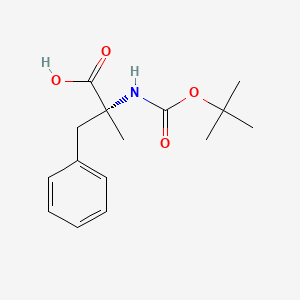
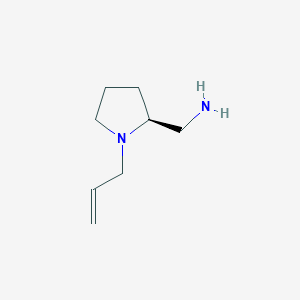
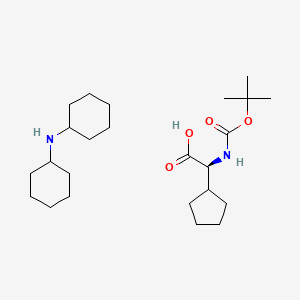

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

